1,3-Benzodioxole-5-sulfonamide

Description

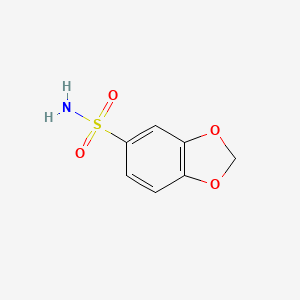

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTLPSNDZNHQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967248 | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-49-2 | |

| Record name | 3,4-Methylenedioxyphenylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzodioxole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Novel 1,3-Benzodioxole-5-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic methodologies for preparing 1,3-benzodioxole-5-sulfonamide derivatives, a class of compounds recognized for their significant potential in medicinal chemistry. The unique structural motif of 1,3-benzodioxole is a key feature in numerous bioactive molecules, contributing to a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties.[1][2] This document outlines two primary, field-proven synthetic pathways, offering detailed protocols and insights into the chemical principles underpinning these transformations.

Introduction: The Significance of the 1,3-Benzodioxole-5-sulfonamide Scaffold

The 1,3-benzodioxole moiety, also known as methylenedioxybenzene, is a privileged scaffold in drug discovery.[1] Its incorporation into molecular frameworks can significantly influence pharmacokinetic and pharmacodynamic properties. When combined with the sulfonamide functional group (–SO₂NH–), a pharmacophore renowned for its broad spectrum of biological activities, the resulting 1,3-benzodioxole-5-sulfonamide derivatives represent a promising avenue for the development of novel therapeutic agents.[3] Sulfonamides are integral to a wide array of pharmaceuticals, including antibacterial, anticancer, and antiviral drugs.[3][4] The strategic combination of these two pharmacophores offers a versatile platform for generating diverse chemical libraries for biological screening.

Synthetic Pathways to 1,3-Benzodioxole-5-sulfonamide Derivatives

Two principal synthetic routes are detailed herein, each offering distinct advantages depending on the desired final product and the availability of starting materials.

Pathway A: Synthesis via Sulfochlorination of 1,3-Benzodioxole

This classic and direct approach involves the introduction of a sulfonyl chloride group onto the 1,3-benzodioxole ring, followed by amination to yield the target sulfonamides. The key intermediate in this pathway is 1,3-benzodioxole-5-sulfonyl chloride .

Workflow for Pathway A

Caption: Synthetic workflow for Pathway A.

Experimental Protocol: Synthesis of 1,3-Benzodioxole-5-sulfonyl Chloride

This protocol is adapted from established procedures for the sulfochlorination of bicyclic aromatic compounds.[5]

Materials:

-

1,3-Benzodioxole

-

Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

-

1,2-Dichloroethane

-

Thionyl chloride (SOCl₂)

-

Water

Procedure:

-

Under a nitrogen atmosphere, a slurry of SO₃-DMF complex (60 mmoles) in 1,2-dichloroethane (20 ml) is prepared in a three-necked flask.

-

1,3-Benzodioxole (50 mmoles) is added dropwise to the stirred slurry at room temperature.

-

The mixture is then slowly heated to 80°C, at which point it becomes a solution. The reaction is maintained at this temperature for approximately 5 hours.

-

After cooling the solution to 60°C, thionyl chloride (60 mmoles) is added dropwise.

-

The reaction mixture is then heated to 75-80°C and maintained in this temperature range for about 2 hours.

-

Upon cooling to room temperature, water is carefully added to the resulting slurry to precipitate the product.

-

The solid 1,3-benzodioxole-5-sulfonyl chloride is collected by filtration, washed with water, and dried.

Note: 1,3-Benzodioxole-5-sulfonyl chloride is also commercially available from suppliers such as Thermo Scientific Alfa Aesar, which can be a convenient starting point for further derivatization.[6][7]

Experimental Protocol: Synthesis of N-Substituted 1,3-Benzodioxole-5-sulfonamides

Materials:

-

1,3-Benzodioxole-5-sulfonyl chloride

-

Primary or secondary amine (R₁R₂NH)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve 1,3-benzodioxole-5-sulfonyl chloride (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add the desired amine (1.1 equivalents) and the base (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 1,3-benzodioxole-5-sulfonamide.

Pathway B: Synthesis from 1,3-Benzodioxol-5-amine

This alternative route begins with a commercially available starting material, 1,3-benzodioxol-5-amine, and involves the formation of a sulfonamide bond, which can then be further functionalized. This pathway is particularly useful for synthesizing N-substituted sulfonamides where the N-substituent is introduced via alkylation or aralkylation.

Workflow for Pathway B

Caption: Synthetic workflow for Pathway B.

Experimental Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This protocol is based on the work of Aslam et al. and describes the synthesis of a parent sulfonamide that can be further derivatized.[3][8]

Materials:

-

1,3-Benzodioxol-5-amine

-

4-Methylbenzenesulfonyl chloride (tosyl chloride, TsCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Disperse 1,3-benzodioxol-5-amine (0.01 mol) in 25 mL of distilled water in a round-bottom flask with stirring.

-

Add tosyl chloride (0.01 mol) to the suspension.

-

Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of Na₂CO₃.

-

Continue stirring for 2-3 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), add dilute HCl with shaking to precipitate the product.

-

Filter the solid product, wash with water, and dry to obtain N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide.

Experimental Protocol: N-Alkylation/Aralkylation of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This procedure details the introduction of various substituents onto the sulfonamide nitrogen.[3]

Materials:

-

N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

-

Alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide (0.1 mmol) in DMF (10.0 mL) in a round-bottom flask.

-

Add sodium hydride (0.1 mmol) to the solution and stir the mixture for 40-45 minutes at room temperature.

-

Add the desired alkyl or aralkyl halide (0.1 mmol) to the reaction mixture.

-

Stir for an additional 3 to 4 hours, monitoring the reaction by TLC.

-

Upon completion, add ice-cold distilled water to the reaction mixture.

-

The product can be collected by filtration if it precipitates. If the product is an oil or remains in solution, it can be obtained through solvent extraction using a suitable organic solvent like chloroform.

Data Summary: Examples of Synthesized Derivatives

The following table summarizes representative N-substituted sulfonamide derivatives synthesized via Pathway B, as reported by Aslam et al.[3][8]

| Compound ID | N-Substituent | Yield (%) | Physical State |

| 5a | n-Butyl | 85 | Brown amorphous solid |

| 5b | sec-Butyl | 82 | Brown amorphous solid |

| 5c | 2-Chloroethyl | 89 | Tea pink amorphous solid |

| 5d | 2-Bromoethyl | 93 | Tea pink amorphous solid |

| 5i | 4-Bromobenzyl | 81 | Gummy brown liquid |

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of novel 1,3-benzodioxole-5-sulfonamide derivatives. The choice of pathway will be dictated by the availability of starting materials and the specific substitution patterns desired in the final compounds. The biological significance of both the 1,3-benzodioxole scaffold and the sulfonamide functional group suggests that the derivatives synthesized through these methods hold considerable promise for the discovery of new therapeutic agents. Future work in this area could focus on expanding the diversity of the N-substituents, exploring alternative synthetic methodologies, and conducting comprehensive biological evaluations of these novel compounds to elucidate their structure-activity relationships and therapeutic potential.

References

- European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides - European Patent Office - EP 0583960 A2. Googleapis.com.

-

Aslam, S., et al. (2020). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Aslam, S., et al. (2020). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 16, 2026, from [Link]

-

Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved January 16, 2026, from [Link]

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1,3-Benzodioxole-5-sulfonyl chloride, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. 1,3-Benzodioxole-5-sulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Biological activity of 1,3-Benzodioxole-5-sulfonamide

An In-Depth Technical Guide to the Biological Activity of 1,3-Benzodioxole-5-sulfonamide and Its Derivatives

Abstract

The 1,3-benzodioxole moiety, a prevalent scaffold in natural products and synthetic molecules, confers a remarkable spectrum of biological activities.[1][2] When functionalized with a sulfonamide group—a pharmacologically significant class of compounds in its own right—the resulting 1,3-benzodioxole-5-sulfonamide core presents a versatile platform for drug discovery.[3] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this chemical class. We delve into its roles as a potent carbonic anhydrase inhibitor, an anticancer agent, and an antibacterial compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with actionable insights.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,3-benzodioxole ring system is a key structural feature in numerous biologically active compounds, granting them unique pharmacological profiles.[2] Its derivatives have demonstrated potent anti-tumor, anti-hyperlipidemic, and antioxidant properties.[1] The sulfonamide functional group (-SO2NH-) is a cornerstone of modern pharmacotherapy, integral to drugs ranging from diuretics and antidiabetics to anti-inflammatory and antimicrobial agents.[3][4] The strategic combination of these two moieties in 1,3-benzodioxole-5-sulfonamide creates a molecule with significant potential, primarily through the inhibition of key metabolic enzymes. This guide will dissect the primary biological activities stemming from this unique chemical architecture.

Synthesis of 1,3-Benzodioxole-5-sulfonamide Derivatives

The synthesis of the core structure and its subsequent derivatives is a foundational aspect of exploring its biological potential. A common and efficient method involves the reaction of 1,3-benzodioxol-5-amine with a sulfonyl chloride, followed by alkylation or arylation to generate a library of diverse compounds.[5]

General Synthesis Workflow

The synthetic route is typically a two-step process. First, the primary sulfonamide is formed. Second, this intermediate is reacted with various electrophiles to create N-substituted derivatives, allowing for the fine-tuning of its pharmacological properties.[5]

Caption: General workflow for the synthesis of 1,3-benzodioxole-5-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide

This protocol is adapted from established methodologies and serves as a self-validating system for producing the core sulfonamide structure.[5]

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxol-5-amine (1.0 eq) and tosyl chloride (1.05 eq) in water.

-

pH Adjustment: Maintain the pH of the reaction medium between 8 and 10 by the careful addition of a suitable base (e.g., 1M NaOH). The causality here is critical: the basic conditions deprotonate the amine, rendering it nucleophilic for attack on the sulfonyl chloride.

-

Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Precipitation: Upon reaction completion, acidify the mixture by adding dilute HCl dropwise while shaking. This protonates any remaining base and ensures the product, which is insoluble in acidic water, precipitates out.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Drying and Characterization: Dry the purified product under a vacuum. The structure of the synthesized compound should be confirmed using spectroscopic techniques such as IR, ¹H-NMR, and EI-MS to validate its identity and purity.[5]

Core Biological Activity I: Carbonic Anhydrase Inhibition

A primary and extensively studied activity of aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[6]

Mechanism of Action

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] The sulfonamide group is the key "zinc-binding group." It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytically essential zinc-bound water molecule/hydroxide ion and thereby blocking the enzyme's function.[6][7] This mechanism is foundational to the therapeutic effects of many sulfonamide drugs.

Caption: Mechanism of carbonic anhydrase (CA) inhibition by a sulfonamide compound.

Therapeutic Implications

-

Anticancer: Tumor-associated isoforms like CA IX and CA XII are crucial for pH regulation in hypoxic cancer cells, promoting their survival and proliferation.[8][9] Selective inhibition of these isoforms by sulfonamides is a validated strategy for anticancer therapy.[10][11]

-

Antiglaucoma: Inhibition of CAs in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[12]

-

Diuretic: CA inhibition in the renal tubules leads to decreased sodium bicarbonate reabsorption and diuresis.[3]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This stopped-flow assay is the gold standard for measuring CA activity and inhibition.

-

Reagent Preparation: Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5). Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA II or hCA IX) and the 1,3-benzodioxole-5-sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, causing a pH drop that is monitored by a colorimetric indicator (e.g., p-nitrophenol).

-

Procedure: a. Equilibrate the buffer, enzyme, and indicator solutions to a constant temperature (e.g., 25°C). b. In the stopped-flow instrument's syringe, mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated buffer solution. c. Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

-

Data Analysis: Calculate the initial rate of reaction from the slope of the absorbance curve. Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of enzyme activity against a range of inhibitor concentrations. The causality is direct: a more potent inhibitor will require a lower concentration to achieve 50% inhibition.

Core Biological Activity II: Anticancer Properties

Both the 1,3-benzodioxole scaffold and the sulfonamide moiety contribute to significant anticancer activity.

Multifaceted Mechanisms of Action

-

CA IX Inhibition: As discussed, this is a key mechanism. By inhibiting tumor-associated CA IX, the sulfonamide disrupts pH homeostasis in cancer cells, leading to apoptosis.[9][10][11]

-

Induction of Apoptosis: 1,3-benzodioxole derivatives have been shown to induce programmed cell death in cancer cells through pathways involving oxidative stress and inhibition of the thioredoxin system.[1]

-

Inhibition of Cell Proliferation and Metastasis: Novel derivatives have been shown to suppress cancer cell proliferation, adhesion, invasion, and migration in vitro.[13]

-

Enhanced Efficacy of Other Agents: The 1,3-benzodioxole ring can inhibit certain enzymes, prolonging the duration and enhancing the efficacy of co-administered drugs, such as in the case of fabricated arsenicals for treating leukemia.[1][14]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for various 1,3-benzodioxole derivatives.

| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Arsenical Conjugates (MAZ2) | Molm-13 | Leukemia | < 1 | [2][14] |

| Arsenical Conjugates (MAZ2) | K562 | Leukemia | < 1 | [2] |

| Arsenical Conjugates (MAZ2) | 4T1 | Breast Cancer | < 1 | [2][14] |

| Acrylamide Derivative (YL201) | MDA-MB-231 | Breast Cancer | 4.92 ± 1.09 | [13] |

| 5-Fluorouracil (Control) | MDA-MB-231 | Breast Cancer | 18.06 ± 2.33 | [13] |

| Chalcone Derivatives | MDA-MB-231 | Breast Cancer | 5.24 - 10.39 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

-

Cell Culture: Seed human cancer cells (e.g., MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the 1,3-benzodioxole-5-sulfonamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The causality is biochemical: viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Core Biological Activity III: Antibacterial Action

The antibacterial properties of sulfonamides are historically significant and mechanistically well-understood.

Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[15] Bacteria cannot utilize external folic acid and must synthesize it de novo. Sulfonamides competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which incorporates PABA into dihydropteroic acid, a crucial precursor to folic acid.[4][] Without folic acid, bacteria cannot synthesize the nucleotides required for DNA replication and cell division, leading to a bacteriostatic effect (inhibition of growth).[17][18] This pathway is absent in humans, who obtain folate from their diet, providing the basis for the drug's selective toxicity.[15]

Caption: Antibacterial mechanism via competitive inhibition of the folic acid synthesis pathway.

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Dilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[19]

-

Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Cool the agar to 45-50°C in a water bath.

-

Compound Incorporation: Prepare serial twofold dilutions of the sulfonamide compound. Add a defined volume of each dilution to separate molten agar aliquots to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A drug-free control plate must be included.

-

Inoculum Preparation: Grow the test bacterial strains (e.g., E. coli, S. aureus) in broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the sulfonamide compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The 1,3-Benzodioxole-5-sulfonamide scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives exhibit a robust and diverse range of biological activities, most notably as inhibitors of carbonic anhydrase and as anticancer and antibacterial agents. The clear, well-defined mechanisms of action, coupled with straightforward synthetic accessibility, make this chemical class an attractive starting point for further drug development.

Future research should focus on designing derivatives with enhanced selectivity for specific carbonic anhydrase isoforms (e.g., CA IX over CA II) to minimize off-target effects and improve therapeutic indices. The development of hybrid molecules that combine the sulfonamide core with other pharmacophores could unlock novel mechanisms and overcome drug resistance. The continued application of the rigorous experimental protocols outlined in this guide will be essential for validating the efficacy and mechanism of these next-generation compounds.

References

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2019). National Institutes of Health. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). SciELO. [Link]

-

Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Publishing. [Link]

-

Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. (2014). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (2018). SciELO. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Institutes of Health. [Link]

-

Carbonic Anhydrase inhibitors. Adooq Bioscience. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Springer. [Link]

-

Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (2018). SciELO. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers. [Link]

-

Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). National Institutes of Health. [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). National Institutes of Health. [Link]

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). PubMed. [Link]

-

1,3-benzodioxole-5-sulfonamide (C7H7NO4S). PubChem. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2018). World Researchers Associations. [Link]

-

Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. (2005). PubMed. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). MDPI. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). PubMed. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Institutes of Health. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Institutes of Health. [Link]

-

Sulfonamide: Mechanism of Action & Uses. (2023). Study.com. [Link]

-

Biological Activities of Sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. [Link]

-

Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed. [Link]

-

Sulfonamides with proven anticancer activity. (2022). ResearchGate. [Link]

-

Sulfonamides: Mechanism of action. (2020). YouTube. [Link]

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1,3-Benzodioxole-5-sulfonamide: A Technical Guide for Preclinical Research

This guide provides an in-depth technical framework for the in vitro evaluation of 1,3-Benzodioxole-5-sulfonamide, a molecule of significant interest in contemporary drug discovery. The unique structural amalgamation of the 1,3-benzodioxole moiety, a pharmacophore present in numerous biologically active natural products, with the well-established sulfonamide group, suggests a promising potential for diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to elucidating the compound's preclinical profile.

Introduction: The Scientific Rationale

The 1,3-benzodioxole nucleus is a key structural feature in a variety of bioactive compounds, contributing to activities ranging from antimicrobial to anticancer effects.[1][2] Sulfonamides, on the other hand, are a long-standing class of synthetic drugs renowned for their antibacterial properties and, more recently, for their potent and selective inhibition of key enzymes implicated in cancer, such as carbonic anhydrases.[3][4][5] The strategic combination of these two pharmacophores in 1,3-Benzodioxole-5-sulfonamide (CAS No. 5279-49-2) warrants a comprehensive in vitro investigation to unlock its therapeutic potential.[6]

This guide will detail the essential in vitro assays to profile the antibacterial and anticancer activities of this compound, with a particular focus on methodologies that ensure scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for accurate in vitro testing.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄S | [6] |

| Molecular Weight | 201.20 g/mol | [6] |

| CAS Number | 5279-49-2 | [6] |

In Vitro Evaluation of Antibacterial Activity

The sulfonamide moiety is a strong indicator of potential antibacterial action. A systematic evaluation should be conducted to determine the compound's spectrum and potency.

Rationale for Method Selection

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended to ensure data consistency and comparability across different studies. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and to assess the spectrum of activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Workflow: Antibacterial Screening

Caption: Workflow for in vitro antibacterial activity assessment.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Compound Dilution Series: Prepare a two-fold serial dilution of 1,3-Benzodioxole-5-sulfonamide in MHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Evaluation of Anticancer Activity

Emerging evidence suggests that sulfonamides can exhibit potent anticancer effects, often through the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX.[3][4][5][7][8][9]

Rationale for Cell Line and Assay Selection

The choice of cancer cell lines should be guided by the known targets of sulfonamides. Cell lines overexpressing CA IX, such as HeLa (cervical cancer) and MCF-7 (breast cancer), are highly relevant.[7] A preliminary screening against a panel of diverse cancer cell lines (e.g., HepG2 - liver cancer) can provide a broader understanding of the compound's activity. The MTT assay is a robust and widely accepted colorimetric method for assessing cell viability.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 1,3-Benzodioxole-5-sulfonamide and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase IX

Given the prevalence of CA IX as a target for anticancer sulfonamides, a direct evaluation of the inhibitory activity of 1,3-Benzodioxole-5-sulfonamide against this enzyme is a logical and critical step.[3][4][5][7][8][9]

Rationale for Assay Principle

A common method for measuring CA activity is based on the esterase activity of the enzyme, where it catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The inhibition of this reaction by the test compound is then measured.

Experimental Workflow: CA IX Inhibition Assay

Caption: Workflow for the in vitro carbonic anhydrase IX inhibition assay.

Detailed Protocol: CA IX Inhibition Assay

-

Reagent Preparation: Prepare solutions of recombinant human CA IX, 1,3-Benzodioxole-5-sulfonamide (in various concentrations), and the substrate p-NPA in a suitable buffer (e.g., Tris-HCl).

-

Assay Plate Setup: In a 96-well plate, add the buffer, enzyme solution, and the sulfonamide inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

-

Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each concentration of the sulfonamide and determine the IC50 and inhibition constant (Ki) values.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound framework for the initial in vitro evaluation of 1,3-Benzodioxole-5-sulfonamide. The data generated from these assays will provide a critical foundation for understanding the compound's potential as an antibacterial or anticancer agent. Positive results would warrant further investigation into its mechanism of action, selectivity against other CA isoforms and mammalian cells, and progression into more complex in vitro and in vivo models. The systematic approach detailed herein will enable researchers to make informed decisions regarding the future development of this promising molecule.

References

- Aziz-ur-Rehman, Khalid, H., Abbasi, M. A., Malik, A., Ashraf, M., Rasool, S., & Ahmad, I. (2013). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 35(4), 1146-1151.

- Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 22(12), 2093.

- Gudimalla, N., et al. (2007). Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides. Bioorganic & Medicinal Chemistry Letters, 17(17), 4720-4726.

- Durgun, M., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(7), 3698.

- Di Cesare Mannelli, L., et al. (2014). novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX. Bioorganic & Medicinal Chemistry, 22(1), 388-394.

- Aziz-ur-Rehman, et al. (2013). Synthesis and Antibacterial Evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives. Tropical Journal of Pharmaceutical Research, 12(5), 759-764.

- Rathi, E., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1454-1463.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). Pharmaceuticals, 16(5), 682.

- Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7467.

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences, 23(19), 11789.

- de Fátima, Â., et al. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 14(3), 446-451.

- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). African Journal of Pharmacy and Pharmacology, 6(4), 254-258.

- Ahmed, A. Y., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16819.

-

Aboul-Enein, H. Y., et al. (2015). Design, synthesis and antibacterial potential of 5-(benzo[d][3][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Medicinal Chemistry Research, 24(12), 4070-4079.

- Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines. (2001). Anticancer Research, 21(6A), 3937-3942.

-

Cytotoxicities of 1-3 Against Human Cancer Cell Lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][6][10]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. International Journal of Molecular Sciences, 22(19), 10398.

-

Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

- Göktaş, O., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432.

- Al-Hussain, S. A., & Al-Amri, J. F. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1219, 128581.

- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2022). Molecules, 27(19), 6512.

- Szafrański, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 685-692.

Sources

- 1. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1,3-Benzodioxole-5-sulfonamide: A Comprehensive Technical Guide to its Therapeutic Potential

Abstract

The convergence of well-established pharmacophores into novel molecular scaffolds represents a promising strategy in modern drug discovery. This technical guide provides an in-depth exploration of 1,3-Benzodioxole-5-sulfonamide, a compound that marries the biologically versatile 1,3-benzodioxole moiety with the therapeutically proven sulfonamide group. We dissect its chemical rationale, propose robust synthetic routes, and elucidate its potential mechanisms of action across multiple therapeutic areas, including infectious diseases and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational blueprint for preclinical evaluation, complete with detailed experimental workflows, data interpretation frameworks, and a forward-looking perspective on its journey from laboratory to clinic.

Part 1: The 1,3-Benzodioxole-5-sulfonamide Scaffold: A Strategic Molecular Design

The therapeutic potential of 1,3-Benzodioxole-5-sulfonamide stems from the synergistic combination of its two core components. The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its antibacterial properties and presence in drugs targeting a wide array of conditions including inflammation, diabetes, and glaucoma[1][2][3]. The 1,3-benzodioxole ring system is a prevalent motif in numerous natural products and synthetic compounds, exhibiting a diverse range of biological activities, including anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory effects[4][5].

The strategic rationale for this scaffold is to leverage the established antibacterial mechanism of sulfonamides while exploring novel activities conferred by the benzodioxole moiety, such as enhanced cell permeability, modulation of new targets, or the potential to overcome existing drug resistance mechanisms[4][6].

Chemical and Physical Properties

A thorough understanding of the molecule's physicochemical properties is fundamental for predicting its behavior in biological systems and for formulation development.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₇NO₄S | [7] |

| Molecular Weight | 201.2 g/mol | [7] |

| Structure (SMILES) | C1OC2=C(O1)C=C(C=C2)S(=O)(=O)N | [7] |

| Predicted XlogP | 0.2 | [7] |

| Appearance | Expected to be a solid at room temperature. | [8] |

| Solubility | Moderate solubility anticipated in polar organic solvents (e.g., DMSO, Methanol) due to polar functional groups. | [8] |

Part 2: Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the systematic investigation of any new chemical entity. The synthesis of 1,3-Benzodioxole-5-sulfonamide can be approached from its precursor, 1,3-Benzodioxol-5-amine, a commercially available starting material[9].

Proposed Synthetic Pathway

The most direct pathway involves the reaction of a sulfonyl chloride with an amine[3]. A plausible two-step synthesis starting from the parent 1,3-benzodioxole is outlined below. This approach ensures high yields and purity, which are critical for accurate biological evaluation.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1,3-benzodioxole-5-sulfonamide (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

- 8. Buy N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide (EVT-12762513) [evitachem.com]

- 9. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1,3-Benzodioxole-5-sulfonamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Benzodioxole-5-sulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from structurally related analogs.

Introduction

1,3-Benzodioxole-5-sulfonamide is a molecule of interest due to the prevalence of the 1,3-benzodioxole moiety in numerous biologically active compounds and natural products. The sulfonamide functional group is also a well-established pharmacophore. Accurate structural elucidation and purity assessment are critical in the research and development of new chemical entities. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the analysis of 1,3-Benzodioxole-5-sulfonamide.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 1,3-Benzodioxole-5-sulfonamide, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Molecular structure of 1,3-Benzodioxole-5-sulfonamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 1,3-Benzodioxole-5-sulfonamide.

A. ¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton.

Expected ¹H NMR Spectrum: Based on the analysis of similar structures, the following proton signals are anticipated for 1,3-Benzodioxole-5-sulfonamide.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | ~ 7.2 - 7.5 | Multiplet | 2H |

| Aromatic H | ~ 6.9 - 7.1 | Doublet | 1H |

| -OCH₂O- | ~ 6.1 | Singlet | 2H |

| -SO₂NH₂ | ~ 5.0 - 6.0 (broad) | Singlet | 2H |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing sulfonamide group will deshield the adjacent protons, causing them to appear at a higher chemical shift.

-

Dioxole Methylene Protons: The two protons of the methylene group in the dioxole ring are chemically equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of the -OCH₂O- moiety.

-

Sulfonamide Protons: The protons of the primary sulfonamide group are exchangeable and often appear as a broad singlet. The exact chemical shift can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Benzodioxole-5-sulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

B. ¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Spectrum: The anticipated carbon signals for 1,3-Benzodioxole-5-sulfonamide are as follows, based on data for the 1,3-benzodioxole core.[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-S | ~ 140 - 145 |

| Aromatic C-O | ~ 148 - 152 |

| Aromatic C-H | ~ 108 - 125 |

| -OCH₂O- | ~ 102 |

Interpretation:

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 100-155 ppm range. The carbons attached to the electronegative oxygen and sulfur atoms will be deshielded and appear at a higher chemical shift.

-

Dioxole Methylene Carbon: The carbon of the -OCH₂O- group is highly characteristic and typically appears around δ 102 ppm.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same instrument setup as for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Expected IR Absorption Bands: The IR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to show the following characteristic absorption bands.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3300 - 3400 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric SO₂ Stretch | ~ 1330 - 1370 |

| Symmetric SO₂ Stretch | ~ 1140 - 1180 |

| C-O-C Stretch (Dioxole) | 1200 - 1250 and 1000 - 1050 |

Interpretation:

-

Sulfonamide Group: The two N-H stretching bands are characteristic of a primary sulfonamide. The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are also key identifiers.

-

1,3-Benzodioxole Ring: The aromatic C-H stretches and the characteristic C-O-C stretches confirm the presence of the benzodioxole moiety.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule.

Expected Mass Spectrum: For 1,3-Benzodioxole-5-sulfonamide (C₇H₇NO₄S), the expected monoisotopic mass is approximately 201.01 g/mol .[4]

| Ion | Expected m/z | Identity |

| [M]⁺˙ | ~ 201 | Molecular Ion |

| [M-SO₂NH₂]⁺ | ~ 121 | Loss of sulfonamide group |

| [M-NH₂]⁺ | ~ 185 | Loss of amino radical |

Interpretation:

-

Molecular Ion: The peak corresponding to the molecular weight of the compound should be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Caption: Plausible fragmentation pathway for 1,3-Benzodioxole-5-sulfonamide.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 1,3-Benzodioxole-5-sulfonamide through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The expected data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Available at: [Link]

-

1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310. PubChem. Available at: [Link]

-

N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. PubMed. Available at: [Link]

-

1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Available at: [Link]

-

The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]

-

1,3-benzodioxole-5-sulfonamide (C7H7NO4S). PubChemLite. Available at: [Link]

Sources

- 1. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 2. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]

- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - 1,3-benzodioxole-5-sulfonamide (C7H7NO4S) [pubchemlite.lcsb.uni.lu]

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-sulfonamide

The convergence of the sulfonamide group with the 1,3-benzodioxole moiety creates a molecule of significant interest to the pharmaceutical and life sciences sectors: 1,3-Benzodioxole-5-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The 1,3-benzodioxole ring system is also a privileged scaffold, appearing in numerous natural products and synthetic compounds with diverse biological activities.[4]

This guide offers a detailed exploration of the core physicochemical properties of 1,3-Benzodioxole-5-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It provides not only the fundamental properties that govern the compound's behavior but also the experimental rationale and detailed protocols for their determination. Understanding these characteristics—from solubility and pKa to its spectroscopic signature—is paramount for predicting its ADME (absorption, distribution, metabolism, and excretion) profile, designing effective formulations, and unlocking its full therapeutic potential.

Section 1: Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1,3-Benzodioxole-5-sulfonamide is an aromatic sulfonamide built upon a bicyclic heterocyclic core.

Molecular Structure:

Caption: Chemical structure of 1,3-Benzodioxole-5-sulfonamide.

Table 1: Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1,3-benzodioxole-5-sulfonamide | - |

| Molecular Formula | C₇H₇NO₄S | [5] |

| Molecular Weight | 201.2 g/mol | [5] |

| Monoisotopic Mass | 201.00958 Da | [5] |

Section 2: Core Physicochemical Properties

The interaction of a drug candidate with a biological system is fundamentally governed by its physicochemical properties. These parameters dictate everything from how a compound dissolves to how it crosses cellular membranes.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Typical Value | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature; requires experimental determination. | Purity assessment, stability, and formulation processing.[6] |

| Aqueous Solubility | Sparingly soluble. | Affects dissolution rate, bioavailability, and formulation options.[7][8] |

| pKa | ~9-10 (Sulfonamide N-H) | Governs ionization state, influencing solubility and membrane permeability. |

| LogP (XlogP) | 0.2 (Predicted) | Measures lipophilicity, a key predictor of membrane transport and absorption.[5] |

Melting Point: A Criterion for Purity

The melting point is a critical thermal property used to confirm the identity and purity of a crystalline solid.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[6] For 1,3-Benzodioxole-5-sulfonamide, a sharp, well-defined melting point would be indicative of a high-purity sample suitable for further studies.

Solubility: The Gateway to Bioavailability

Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. The molecule's structure, with a hydrophobic benzodioxole core and a polar sulfonamide group, suggests limited solubility in water.[4][8] It is expected to be more soluble in organic solvents like ethanol, acetone, and DMSO.[8] Low aqueous solubility can be a major hurdle in drug development, often requiring formulation strategies such as salt formation or the use of co-solvents to enhance bioavailability.

pKa: The Influence of Ionization

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The sulfonamide group (-SO₂NH₂) contains an acidic proton. The electron-withdrawing nature of the adjacent sulfonyl group enhances the acidity of the N-H bond, making it susceptible to deprotonation in basic environments. This ionization state is critical, as the charged (ionized) form is typically more water-soluble, while the neutral (non-ionized) form is more lipid-soluble and thus better able to cross biological membranes.

Lipophilicity (LogP): Balancing Water and Fat Solubility

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It is a key factor in the "rule of five" for predicting oral bioavailability. The predicted XlogP of 0.2 suggests that 1,3-Benzodioxole-5-sulfonamide is a relatively balanced molecule, neither excessively hydrophobic nor hydrophilic.[5] This balance is often desirable in drug candidates, facilitating both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane permeation.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide a definitive fingerprint for a molecule, allowing for unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to show distinct signals. The aromatic protons on the benzodioxole ring will appear in the downfield region (typically 6.5-7.7 ppm).[10] A characteristic singlet at approximately 6.0 ppm corresponds to the two equivalent protons of the methylene (-O-CH₂-O-) group. The two protons on the sulfonamide nitrogen (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.[10]

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-160 ppm), with carbons attached to oxygen appearing further downfield.[10] The methylene carbon of the dioxole ring will have a characteristic signal around 100 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1,3-Benzodioxole-5-sulfonamide

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | N-H Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1310 - 1350 and 1140 - 1160[10] |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Dioxole (C-O-C) | Asymmetric Stretch | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 1,3-Benzodioxole-5-sulfonamide, an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight.[11][12]

Section 4: Experimental Methodologies and Workflows

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their measurement. The following sections detail standard, validated methodologies.

Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus. The causality behind slow, controlled heating is to ensure the system remains at thermal equilibrium, allowing for a precise and reproducible measurement.[13]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely crush the crystalline 1,3-Benzodioxole-5-sulfonamide sample.[14] Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[14]

-

Range Finding (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time during the precise measurement.[6]

-

Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-2°C per minute.[13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]

-

Validation: Repeat the measurement at least twice more to ensure reproducibility. Consistent results validate the purity of the sample.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1,3-Benzodioxole-5-sulfonamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or 37°C to mimic physiological conditions) and agitate for a prolonged period (24-48 hours). This step is causal to reaching thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to stand, letting undissolved solids settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid particles.

-

Filtration: Immediately filter the sample through a low-binding 0.22 µm syringe filter to remove any remaining microscopic solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).[15] A standard calibration curve is required for accurate quantification.

Conclusion

1,3-Benzodioxole-5-sulfonamide is a compound defined by a balance of established pharmaceutical scaffolds. Its physicochemical properties—moderate lipophilicity, expected low aqueous solubility, and an ionizable sulfonamide group—are defining characteristics that will steer its journey through the drug discovery pipeline. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring the generation of high-quality, reliable data. A thorough understanding and precise measurement of this foundational dataset are indispensable for formulating this compound effectively and predicting its in vivo behavior, ultimately enabling a rigorous evaluation of its therapeutic promise.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]

-

ScienceGeek.net. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Bustamante, P., et al. (1996). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy and Pharmacology.

-

World Researchers Associations. (2016). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

-

Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

de Almeida, J. R. R., et al. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide: an analogue of capsaicin. Acta Crystallographica Section E. Retrieved from [Link]

-

ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

PubMed. (2013). Ligand-based Discovery of N-(1,3-dioxo-1H,3H-benzo[de]isochromen-5-yl)-carboxamide and Sulfonamide Derivatives as Thymidylate Synthase A Inhibitors. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Retrieved from [Link]

-

Research India Publications. (2015). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum. Retrieved from [Link]

-

Stork. (1972). Identification of sulfonamides by NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 304913-33-5 | N-(1,3-Benzodioxol-5-yl)-N,4-dimethylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

mzCloud. (2024). 2-[(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl]-5-fluoro-1H-benzimidazole. Retrieved from [Link]

-

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

International Journal of Spectroscopy. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). SODIUM 1,3-BENZODIOXOLE-5-SULFONATE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-benzodioxole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Cheméo. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]